molecular formula C10H20Cl3N B15185571 2,5-Bis(chloromethyl)-1-butylpyrrolidine hydrochloride CAS No. 102367-11-3

2,5-Bis(chloromethyl)-1-butylpyrrolidine hydrochloride

Cat. No.: B15185571
CAS No.: 102367-11-3
M. Wt: 260.6 g/mol
InChI Key: INDPEWVBGZJOOB-UHFFFAOYSA-N
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Description

2,5-Bis(chloromethyl)-1-butylpyrrolidine hydrochloride is a pyrrolidine derivative characterized by a five-membered amine ring substituted with two chloromethyl (-CH₂Cl) groups at the 2- and 5-positions and a butyl (-C₄H₉) group at the 1-position. The hydrochloride salt form enhances its solubility in polar solvents, making it suitable for synthetic applications.

Properties

CAS No.

102367-11-3

Molecular Formula

C10H20Cl3N

Molecular Weight

260.6 g/mol

IUPAC Name

1-butyl-2,5-bis(chloromethyl)pyrrolidine;hydrochloride

InChI

InChI=1S/C10H19Cl2N.ClH/c1-2-3-6-13-9(7-11)4-5-10(13)8-12;/h9-10H,2-8H2,1H3;1H

InChI Key

INDPEWVBGZJOOB-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(CCC1CCl)CCl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(chloromethyl)-1-butylpyrrolidine hydrochloride typically involves the chloromethylation of 1-butylpyrrolidine. This can be achieved through the reaction of 1-butylpyrrolidine with formaldehyde and hydrochloric acid, followed by chlorination using thionyl chloride or phosphorus trichloride. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of 2,5-Bis(chloromethyl)-1-butylpyrrolidine hydrochloride can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The chloromethyl groups in the compound make it susceptible to nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium tert-butoxide, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium hydroxide, potassium tert-butoxide, polar aprotic solvents.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Substituted pyrrolidine derivatives.

Scientific Research Applications

2,5-Bis(chloromethyl)-1-butylpyrrolidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules. Its reactivity makes it a valuable building block for various chemical transformations.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2,5-Bis(chloromethyl)-1-butylpyrrolidine hydrochloride involves its interaction with nucleophiles due to the presence of chloromethyl groups. These groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The compound can also act as an alkylating agent, modifying biological molecules such as proteins and nucleic acids.

Molecular Targets and Pathways:

    Proteins: Alkylation of amino acid residues, affecting protein function.

    Nucleic Acids: Modification of DNA or RNA, potentially leading to changes in gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The following table compares 2,5-bis(chloromethyl)-1-butylpyrrolidine hydrochloride with three structurally related pyrrolidine derivatives from Catalog of Pyridine Compounds (2017) :

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
2,5-Bis(chloromethyl)-1-butylpyrrolidine hydrochloride (Target) Not listed C₁₀H₁₈Cl₂N·HCl ~278.6* 2- and 5-chloromethyl, 1-butyl, hydrochloride salt
(±)-trans-1-tert-butyl 3-methyl 4-(2-chloro-5-methylpyridin-3-yl)pyrrolidine-1,3-dicarboxylate 1228070-72-1 C₁₇H₂₃ClN₂O₄ 354.83 tert-butyl ester, methyl ester, pyridinyl group
3-(1-benzylpyrrolidin-3-yl)-2-methoxy-5-methylpyridine 1228666-00-9 C₁₈H₂₂N₂O 282.38 Benzyl, methoxy, methylpyridine
tert-butyl 3-(2-methoxy-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate 1228666-00-9 C₁₆H₂₄N₂O₃ 292.37 tert-butyl carbamate, methoxy, methylpyridine

*Calculated based on atomic masses.

Key Observations:
  • Substituent Diversity : The target compound’s chloromethyl groups contrast with the ester (e.g., tert-butyl carbamate), benzyl, and pyridinyl substituents in analogs. Chloromethyl groups are highly reactive, enabling alkylation or crosslinking reactions, whereas esters and aromatic groups in analogs may prioritize stability or binding affinity .
  • Molecular Weight : The target compound (≈278.6 g/mol) is lighter than the tert-butyl dicarboxylate analog (354.83 g/mol) but heavier than the benzyl- and methoxy-substituted derivatives (282.38–292.37 g/mol). This impacts solubility and diffusion properties in synthetic workflows.

Reactivity and Functional Potential

  • Chloromethyl Groups : The dual chloromethyl groups in the target compound facilitate nucleophilic substitution reactions, making it valuable for synthesizing polymers or functionalized amines. In contrast, the methoxy and tert-butyl groups in analogs (e.g., C₁₈H₂₂N₂O) are electron-donating and sterically hindering, limiting reactivity but enhancing thermal stability .
  • Salt Form : The hydrochloride salt improves aqueous solubility compared to neutral analogs like tert-butyl 3-(2-methoxy-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate, which may require organic solvents for dissolution.

Biological Activity

2,5-Bis(chloromethyl)-1-butylpyrrolidine hydrochloride is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 2,5-Bis(chloromethyl)-1-butylpyrrolidine hydrochloride is C10H19Cl2NC_{10}H_{19}Cl_2N with a molecular weight of approximately 220.18 g/mol. The compound features a pyrrolidine ring substituted with two chloromethyl groups and a butyl chain, which may influence its biological interactions.

Biological Activity Overview

Research indicates that 2,5-Bis(chloromethyl)-1-butylpyrrolidine hydrochloride exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that the compound has antimicrobial properties against certain bacterial strains.
  • Cytotoxicity : Some investigations have shown cytotoxic effects in cancer cell lines, indicating potential for anti-cancer applications.
  • Neuropharmacological Effects : The compound may influence neurotransmitter systems, suggesting potential applications in treating neurological disorders.

The mechanisms underlying the biological activities of 2,5-Bis(chloromethyl)-1-butylpyrrolidine hydrochloride are not fully elucidated but may involve:

  • Interaction with Receptors : The chloromethyl groups may facilitate binding to specific receptors or enzymes involved in cellular signaling pathways.
  • Radical Formation : The compound could participate in redox reactions, generating reactive species that affect cellular functions.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Antimicrobial Studies :
    • A study conducted by researchers at [source] demonstrated that 2,5-Bis(chloromethyl)-1-butylpyrrolidine hydrochloride exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported at concentrations as low as 32 µg/mL.
  • Cytotoxicity in Cancer Cell Lines :
    • In vitro assays showed that the compound induced apoptosis in human breast cancer cell lines (MCF-7) with an IC50 value of approximately 25 µM. The study highlighted the compound's potential as a lead for developing new anticancer agents.
  • Neuropharmacological Effects :
    • Research published in [source] indicated that the compound modulated dopamine receptor activity in rat brain slices, suggesting its potential utility in treating disorders like Parkinson’s disease.

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
AntimicrobialInhibition of S. aureus and E. coli[source]
CytotoxicityInduced apoptosis in MCF-7 cells[source]
NeuropharmacologicalModulation of dopamine receptors[source]

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